molecular formula C10H12FNO B6167999 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one CAS No. 1251035-66-1

1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one

Cat. No.: B6167999
CAS No.: 1251035-66-1
M. Wt: 181.2
InChI Key:
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Description

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using electrophilic fluorinating agents. The reaction conditions often require the use of a catalyst and controlled temperature to ensure selective fluorination .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-(5-Fluoropyridin-3-yl)propan-1-one
  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one
  • 2-(5-Fluoropyridin-3-yl)ethyl derivatives

Uniqueness: 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives. The presence of the methylbutan-1-one moiety can influence its reactivity and interaction with biological targets .

Properties

CAS No.

1251035-66-1

Molecular Formula

C10H12FNO

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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